
Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate is an organic compound with the molecular formula C10H10BrClO4S. This compound is characterized by the presence of bromine, chlorine, and sulfonyl functional groups attached to a methylbenzoate core. It is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate typically involves the bromination of 2-methylbenzoic acid, followed by chlorosulfonation and esterification. The reaction conditions for each step are as follows:
Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Chlorosulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position.
Esterification: Finally, the chlorosulfonylated product is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include amides or thioethers depending on the nucleophile used.
Reduction: Products include the corresponding ethyl 5-bromo-2-methylbenzoate.
Oxidation: Products include ethyl 5-bromo-4-(carboxysulfonyl)-2-methylbenzoate.
Wirkmechanismus
The mechanism by which Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate exerts its effects involves the interaction of its functional groups with molecular targets. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The ester group allows for easy hydrolysis, releasing the active components in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
- Ethyl 5-bromo-4-(chlorosulfonyl)-1H-indole-2-carboxylate
Uniqueness
Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate is unique due to its specific combination of functional groups and the position of these groups on the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
ethyl 5-bromo-4-chlorosulfonyl-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO4S/c1-3-16-10(13)7-5-8(11)9(4-6(7)2)17(12,14)15/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKFKEAAWKPYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
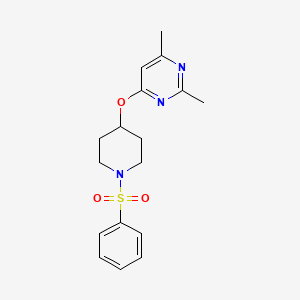
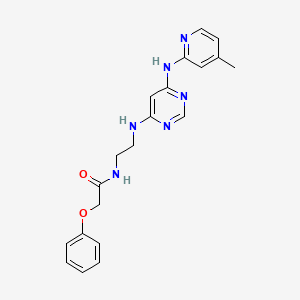
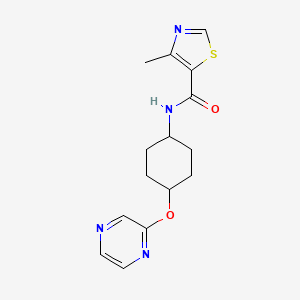
![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)
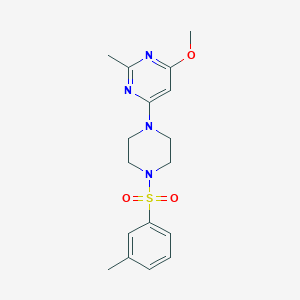
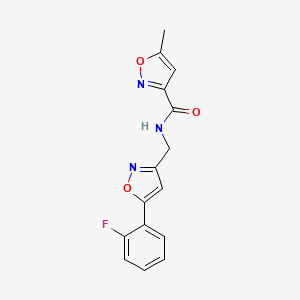
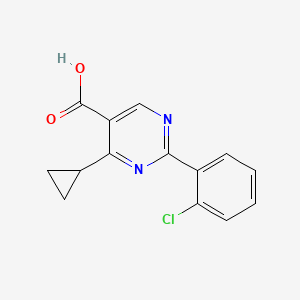
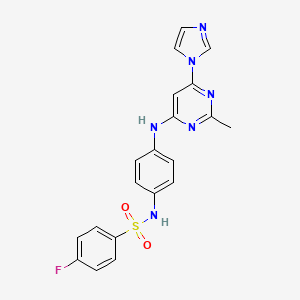
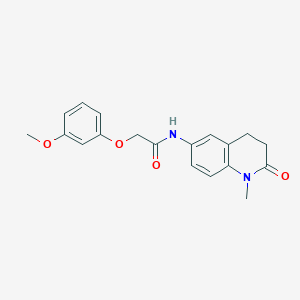
![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)
![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)

